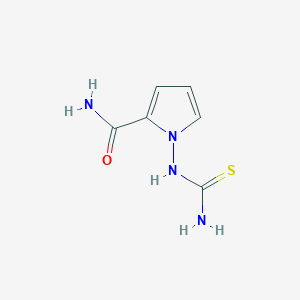

1-thioureido-1H-pyrrole-2-carboxamide

Description

1-Thioureido-1H-pyrrole-2-carboxamide is a thiocarboxamide derivative of pyrrole, characterized by a thioureido (-NH-CS-NH-) substituent at the 1-position and a carboxamide (-CONH₂) group at the 2-position of the pyrrole ring. Pyrrole derivatives are widely studied due to their diverse bioactivities, including antitumor, antimicrobial, and kinase-inhibiting properties .

The synthesis of thiocarboxamide derivatives typically involves reactions of pyrrole with isothiocyanates or thiolation of pre-existing carboxamides. For example, N-ethoxycarbonylpyrrole-2-thiocarboxamide (a structurally related compound) is synthesized by reacting pyrrole with ethoxycarbonylisothiocyanate, yielding a product with distinct IR absorption bands for thiocarbonyl (1120 cm⁻¹) and carbonyl (1740 cm⁻¹) groups . Such thiocarboxamides are reactive intermediates for forming fused heterocycles, thioamide S-oxides, and amidines .

Properties

Molecular Formula |

C6H8N4OS |

|---|---|

Molecular Weight |

184.22 g/mol |

IUPAC Name |

1-(carbamothioylamino)pyrrole-2-carboxamide |

InChI |

InChI=1S/C6H8N4OS/c7-5(11)4-2-1-3-10(4)9-6(8)12/h1-3H,(H2,7,11)(H3,8,9,12) |

InChI Key |

CRMGKQHRXDYZQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)NC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-thioureido-1H-pyrrole-2-carboxamide, a comparative analysis with structurally related pyrrole derivatives is provided below.

Table 1: Key Structural and Functional Comparisons

Key Findings :

Reactivity Differences :

- Thiocarboxamide derivatives (e.g., 1-thioureido-1H-pyrrole-2-carboxamide) exhibit greater nucleophilic reactivity at the thiocarbonyl group compared to carboxamides. For instance, N-ethoxycarbonylpyrrole-2-thiocarboxamide (I) reacts with aniline to form amidines, whereas its carboxamide analog lacks this pathway .

- Thiocarboxamides are susceptible to oxidation, forming S-oxides (e.g., N-ethoxycarbonylpyrrole-2-thiocarboxamide S-oxide) with distinct IR bands at 960 cm⁻¹ .

Structural and Biological Implications :

- The thioureido group in 1-thioureido-1H-pyrrole-2-carboxamide enhances its ability to form hydrogen-bonded networks, similar to 1H-pyrrole-2-carboxylic acid’s dimeric motifs . This property may influence its pharmacokinetic behavior.

- Piperidinyl-substituted analogs (e.g., 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide) show improved solubility and bioavailability, as evidenced by their LC/MS profiles .

Synthetic Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.